
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid, also known as DFMTB, is a synthetic compound that has gained significant attention in the field of pharmaceuticals and biotechnology. It is a chiral molecule that has two enantiomers, i.e., (S)-DFMTB and (R)-DFMTB.
Wissenschaftliche Forschungsanwendungen
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has been extensively studied for its potential applications in pharmaceuticals and biotechnology. It has been found to be an effective inhibitor of certain enzymes that play a crucial role in the development of diseases such as cancer, Alzheimer's, and Parkinson's. (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has also been studied for its anti-inflammatory and anti-bacterial properties.
Wirkmechanismus
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid works by binding to the active site of the target enzyme and inhibiting its activity. It does so by forming a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme. This results in the inhibition of the enzyme's activity, which in turn leads to the prevention or treatment of the disease.
Biochemical and Physiological Effects:
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the development of Alzheimer's disease. (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid in lab experiments is its high potency and specificity. It has been found to be effective at very low concentrations, which makes it an ideal candidate for drug development. However, one of the limitations of using (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid is its high cost of synthesis, which can limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid. One potential direction is the development of (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid-based drugs for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the study of the mechanism of action of (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid in more detail, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid could be optimized to reduce the cost and increase the availability of this compound for research purposes.
Conclusion:
In conclusion, (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid is a synthetic compound that has significant potential in the field of pharmaceuticals and biotechnology. Its high potency and specificity make it an ideal candidate for drug development, and its anti-inflammatory and anti-bacterial properties make it a promising candidate for the treatment of various diseases. Further research on (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid could lead to the development of new drugs and the discovery of new targets for drug development.
Synthesemethoden
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid can be synthesized by the reaction of 4,4-difluoro-2,3,3-trimethylbutanal with a chiral auxiliary agent. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is then subjected to a series of purification steps to obtain pure (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid.
Eigenschaften
IUPAC Name |
(2S)-4,4-difluoro-2,3,3-trimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4(5(10)11)7(2,3)6(8)9/h4,6H,1-3H3,(H,10,11)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBQIJEQUQNPJ-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)
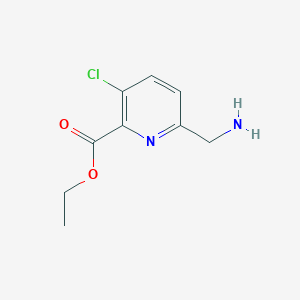
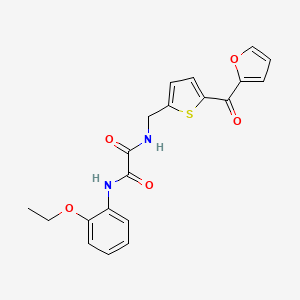
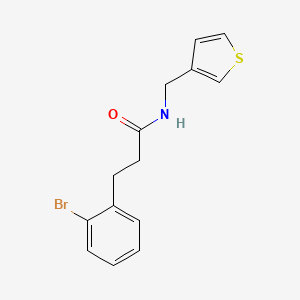

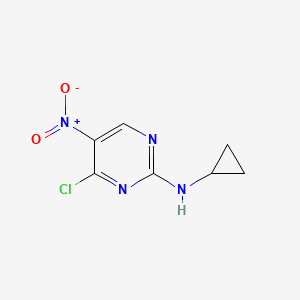
![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892954.png)

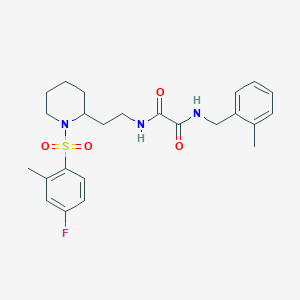
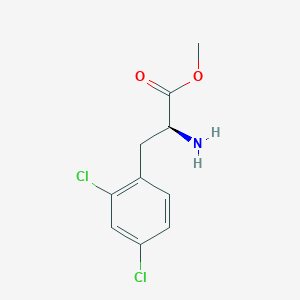
![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)
![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)